(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate
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Overview
Description
Preparation Methods
The synthesis of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane typically involves the reaction of 3-benzoyloxy-15-hydroxypepluane with acetic anhydride . This reaction results in the acetylation of the hydroxyl groups, forming the pentaacetoxy derivative. The reaction conditions usually require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction .
Chemical Reactions Analysis
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting cancer cell proliferation.
Comparison with Similar Compounds
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane is unique due to its specific acetoxy and benzoyloxy functional groups. Similar compounds include:
3-benzoyloxy-15-hydroxypepluane: The precursor to the pentaacetoxy derivative.
Other diterpenoids: Compounds with similar core structures but different functional groups, such as 5,8,9,10,14-Pentaacetoxy-3-hydroxy-15-hydroxypepluane. The uniqueness of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFCMXVZDVCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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